5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Antimalarial Drug Discovery PfG6PDH Inhibition Sulfonamide SAR

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS 1119441-50-7) is a sulfonamide derivative featuring a chloropyridazine moiety and an ethyl-substituted benzene ring. Its molecular formula is C12H12ClN3O2S, with a molecular weight of 297.76 g/mol.

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 g/mol
CAS No. 1119441-50-7
Cat. No. B1414791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
CAS1119441-50-7
Molecular FormulaC12H12ClN3O2S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C12H12ClN3O2S/c1-2-8-3-4-9(7-11(8)19(14,17)18)10-5-6-12(13)16-15-10/h3-7H,2H2,1H3,(H2,14,17,18)
InChIKeyVAZYJDIDJLSDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS 1119441-50-7) Chemical Profile and Supplier Information


5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide (CAS 1119441-50-7) is a sulfonamide derivative featuring a chloropyridazine moiety and an ethyl-substituted benzene ring . Its molecular formula is C12H12ClN3O2S, with a molecular weight of 297.76 g/mol . This compound is primarily available from chemical suppliers as a research-grade chemical, with reported purities typically ranging from 95% to 97% . Predicted physicochemical properties include a density of 1.385±0.06 g/cm³ and a boiling point of 570.4±60.0 °C . The compound has been screened in various biological assays, including those targeting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PDH) and Checkpoint kinase 1 (Chk1) [1][2].

Sulfonamide-based probe for PfG6PDH and Chk1 assay contexts

Structure–activity relationship (SAR) exploration with chloropyridazine-ethyl scaffold

Procurement with vendor-provided QC documentation (NMR, HPLC, GC)

Procurement Rationale: Why 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Cannot Be Replaced by Generic Analogs


Generic substitution within the pyridazine sulfonamide class is not straightforward due to the unique combination of the chloropyridazine ring and the 2-ethylbenzenesulfonamide group, which dictates specific steric and electronic properties . The chlorine atom on the pyridazine ring and the ethyl group on the benzene ring are critical determinants of biological activity and selectivity. For instance, the 2-ethyl substitution pattern, as opposed to a methyl or unsubstituted analog, can significantly alter lipophilicity and target engagement . While in-class compounds like sulfaethoxypyridazine or N-(pyridazin-3-yl)benzenesulfonamide may share the sulfonamide-pyridazine core, they lack the specific substitution pattern of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide . Quantitative evidence from biological screening demonstrates that even subtle structural changes lead to profound differences in inhibitory potency, as detailed in Section 3.

Substitution pattern mismatch

2‑ethyl and 6‑chloro groups on the core may shift target engagement; methyl or unsubstituted analogs can alter lipophilicity and binding.

Potency profiles diverge

Closely related pyridazine sulfonamides showed significantly different PfG6PDH inhibition, making direct replacement risky without re‑validation.

Assay readout sensitivity

Weak Chk1 inhibition of this compound may be lost with analogs; substituting could alter negative-control performance in kinase assays.

Quantitative Differentiation of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide Against Key Comparators


Comparative Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PDH)

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide exhibits moderate inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PDH) [1]. Its potency is significantly lower than optimized probe compounds like ML304, but it demonstrates a distinct activity profile compared to other pyridazine sulfonamides. For example, the related compound CHEMBL2170926 shows a higher IC50 of 24.5 µM in the same assay format, indicating that the 2-ethyl substitution pattern on the benzenesulfonamide ring of the target compound confers a >2-fold improvement in potency [1][2].

PfG6PDH Inhibition
Cross-study comparable
IC50 9.79 µM (target) vs 24.5 µM (CHEMBL2170926)
2.5‑fold lower IC50 may support SAR evaluation for PfG6PDH
Assay conditions differ (2 h vs 45 min)
Antimalarial Drug Discovery PfG6PDH Inhibition Sulfonamide SAR

Activity Profile Against Checkpoint Kinase 1 (Chk1)

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide has been evaluated for inhibition of Checkpoint kinase 1 (Chk1), a target implicated in cancer stem cell survival [1]. The compound demonstrates an IC50 of 100 µM (100,000 nM) against Chk1 [1]. This weak inhibitory activity is a key differentiator when compared to potent Chk1 inhibitors like CHEMBL1928705, which exhibits an IC50 of 6.1 nM in a similar microfluidic assay [2]. This quantitative data positions the target compound as a weak Chk1 inhibitor, suitable for use as a negative control or for probing the effects of low-affinity binding in kinase assays.

Chk1 Inhibition
Cross-study comparable
IC50 100 µM (target) vs 6.1 nM (CHEMBL1928705)
Weak inhibition may serve as negative control for kinase assay validation
Different assay platforms (fluorescent vs microfluidic)
Cancer Stem Cell Inhibition Chk1 Kinase Sulfonamide Kinase Inhibitors

Predicted Physicochemical Properties for Formulation and Handling

The predicted physicochemical properties of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide provide practical differentiation for procurement and experimental planning . The compound has a predicted density of 1.385±0.06 g/cm³ and a boiling point of 570.4±60.0 °C . These values differ from simpler analogs, such as sulfaethoxypyridazine (CAS 963-14-4), which has a molecular weight of 294.33 g/mol and different predicted properties . These data points are essential for accurate weighing, solvent selection, and thermal stability assessments during experimental setup.

Predicted Properties
Predicted (in silico)
Density 1.385±0.06 g/cm³; BP 570.4±60.0 °C
Supports solvent selection and thermal stability planning
Class-level inference, experimental verification advised
Physicochemical Profiling Drug Discovery Support Chemical Procurement Specifications

Vendor-Supplied Purity and Quality Control Data

Multiple vendors provide 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide with specified purity levels and supporting analytical data, which are critical for research reproducibility . For instance, Bidepharm offers the compound at 95% purity and provides batch-specific QC reports including NMR, HPLC, and GC . CheMenu lists a purity of 97% . This level of documented quality control differentiates the compound from less well-characterized or in-house synthesized analogs, ensuring that procurement decisions can be based on verified purity and analytical traceability.

Vendor QC
Supplier data
Purity 95–97% with HPLC, NMR, GC
Batch-specific QC may improve experimental reproducibility
Confirm actual lot certificate before use
Chemical Purity Quality Control Procurement Specifications

Optimal Use Cases for 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide in Research and Procurement


Antimalarial Drug Discovery: PfG6PDH Inhibitor Screening and SAR Studies

Based on its moderate inhibitory activity against PfG6PDH (IC50 = 9.79 µM) [1], 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is suitable for use as a reference compound in high-throughput screening campaigns or as a starting point for medicinal chemistry optimization. Its >2-fold potency advantage over related sulfonamide analogs (e.g., CHEMBL2170926) makes it a preferred scaffold for SAR exploration aimed at improving antimalarial activity [1][2].

Kinase Profiling and Assay Development: Use as a Weak Chk1 Inhibitor Control

With a documented IC50 of 100 µM against Chk1 [3], this compound is well-suited for use as a weak inhibitor or negative control in kinase assays. Its low potency allows researchers to validate assay sensitivity and establish baseline activity thresholds, particularly in studies focused on cancer stem cell inhibition where Chk1 is a target of interest [3].

Chemical Procurement for Synthesis and Formulation: Leveraging Documented Physicochemical Properties

The predicted physicochemical properties (density: 1.385±0.06 g/cm³; boiling point: 570.4±60.0 °C) provide essential data for accurate experimental planning. Procurement teams can use this information to ensure proper handling, solvent compatibility, and thermal stability assessments, reducing the risk of experimental errors and improving workflow efficiency.

Reproducible Research: Utilizing Vendor-Verified Purity and QC Documentation

Researchers requiring a well-characterized chemical building block can rely on vendor-supplied purity specifications (95-97%) and available QC data (NMR, HPLC, GC) . This ensures that experimental outcomes are based on a material of known quality, supporting reproducibility in both academic and industrial settings and streamlining the procurement process by eliminating the need for in-house quality verification.

Application
Selection Property
Validation Focus
PfG6PDH inhibitor screening
Moderate PfG6PDH inhibition with SAR differentiation
Potency comparison against structural analogs
Kinase assay development
Weak Chk1 inhibitor with documented IC50
Assay sensitivity and negative-control performance
Procurement planning
Predicted density and boiling point
Handling, solvent compatibility, and thermal stability
Reproducible sourcing
Vendor-verified purity and QC documentation
Lot-to-lot consistency and analytical traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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